2-(3,5-Dichlorobenzoyl)pyridine 2-(3,5-Dichlorobenzoyl)pyridine
Brand Name: Vulcanchem
CAS No.: 898780-36-4
VCID: VC3866729
InChI: InChI=1S/C12H7Cl2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7H
SMILES: C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Molecular Formula: C12H7Cl2NO
Molecular Weight: 252.09 g/mol

2-(3,5-Dichlorobenzoyl)pyridine

CAS No.: 898780-36-4

Cat. No.: VC3866729

Molecular Formula: C12H7Cl2NO

Molecular Weight: 252.09 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Dichlorobenzoyl)pyridine - 898780-36-4

Specification

CAS No. 898780-36-4
Molecular Formula C12H7Cl2NO
Molecular Weight 252.09 g/mol
IUPAC Name (3,5-dichlorophenyl)-pyridin-2-ylmethanone
Standard InChI InChI=1S/C12H7Cl2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7H
Standard InChI Key FZROPXZAHOKHKR-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Canonical SMILES C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

2-(3,5-Dichlorobenzoyl)pyridine consists of a pyridine ring (C₅H₅N) functionalized with a benzoyl group substituted by chlorine atoms at the 3 and 5 positions. The molecular formula is C₁₂H₆Cl₂NO, with a molar mass of 265.09 g/mol. The presence of electron-withdrawing chlorine atoms and the aromatic pyridine ring confers significant stability and reactivity, making the compound suitable for nucleophilic substitution and coordination chemistry .

Key structural features include:

  • Pyridine core: Provides a planar, aromatic system capable of π-π stacking interactions.

  • 3,5-Dichlorobenzoyl group: Enhances electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles.

  • Halogen substituents: Increase lipophilicity, influencing solubility and membrane permeability in biological systems .

Experimental data on its melting point, boiling point, and solubility are sparse, but analogous compounds such as 2,3-dichloro-5-(trichloromethyl)pyridine exhibit melting points near 45–50°C and limited water solubility .

Synthesis Methods

Acylation of Pyridine Derivatives

  • Chlorination of nicotinic acid: As demonstrated in the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine, nicotinic acid undergoes chlorination with PCl₅ and Cl₂ at elevated temperatures (180–210°C) to introduce chlorine substituents .

  • Benzoylation: The chlorinated intermediate reacts with 3,5-dichlorobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the target compound .

Example Synthesis Protocol

StepReagents/ConditionsYield
1Nicotinic acid, PCl₅, Cl₂, 180°C, 48 hrs65%
23,5-Dichlorobenzoyl chloride, Et₃N, DCM, RT72%

Data adapted from patent methodologies .

Industrial-Scale Production

Comparative Analysis with Analogous Compounds

CompoundKey FeaturesApplications
2,3-Dichloro-5-(trifluoromethyl)pyridine-CF₃ group enhances metabolic stabilityAgrochemical intermediates
2-Chloro-5-(3,5-dichlorobenzoyl)aniline-NH₂ group improves solubilityPharmaceutical intermediates

The 3,5-dichlorobenzoyl moiety in 2-(3,5-Dichlorobenzoyl)pyridine differentiates it by balancing lipophilicity and reactivity, making it versatile for drug discovery .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its benzoyl group acts as a pharmacophore in modulating target enzyme activity .

Material Science

Halogenated pyridines are incorporated into polymers for UV stability and flame retardancy. The dichlorobenzoyl group improves thermal stability, with degradation temperatures exceeding 300°C .

Challenges and Future Directions

  • Synthetic optimization: Reducing reliance on hazardous chlorinating agents (e.g., PCl₅) through green chemistry approaches.

  • Biological profiling: Expanded in vivo studies to validate therapeutic potential.

  • Material innovation: Exploring coordination complexes for catalytic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator